N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, contributes to its wide range of applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide can be achieved through a multi-component reaction. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections, viral infections, and cancer.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. It may also interact with enzymes and receptors involved in inflammatory and oxidative stress pathways, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial, antituberculosis, and anticonvulsant activities.
Pyrimidine derivatives: Possess various biological profiles, including antibacterial, antiviral, and antitumor activities.
Uniqueness
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide stands out due to its unique combination of a thiadiazole ring fused with a pyrimidine ring, which imparts a broad spectrum of biological activities. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C16H16N4O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N4O4S/c1-3-24-9-13-19-20-15(22)11(8-17-16(20)25-13)18-14(21)10-6-4-5-7-12(10)23-2/h4-8H,3,9H2,1-2H3,(H,18,21) |
InChI Key |
AQAVSQPFJYUJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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